molecular formula C19H17ClN2O5 B14921307 2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate

2-oxo-2-phenylethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate

Cat. No.: B14921307
M. Wt: 388.8 g/mol
InChI Key: DUYXDAMDTWNEHO-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a chlorobenzoyl group, and an aminoacetyl group. Its molecular formula is C19H17ClN2O5, and it has a molecular weight of 388.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps. One common method includes the reaction of 2-oxo-2-phenylethyl acetate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with aminoacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

2-OXO-2-PHENYLETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, modulating their activity. The phenyl and aminoacetyl groups may also contribute to its binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-OXO-2-PHENYLETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to its specific substitution pattern and the presence of the chlorobenzoyl group. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H17ClN2O5

Molecular Weight

388.8 g/mol

IUPAC Name

phenacyl 2-[[2-[(4-chlorobenzoyl)amino]acetyl]amino]acetate

InChI

InChI=1S/C19H17ClN2O5/c20-15-8-6-14(7-9-15)19(26)22-10-17(24)21-11-18(25)27-12-16(23)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,24)(H,22,26)

InChI Key

DUYXDAMDTWNEHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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